molecular formula C₁₀H₁₇N₂O₂⁻ B1140129 4-Isocyanato-TEMPO CAS No. 88418-69-3

4-Isocyanato-TEMPO

Cat. No.: B1140129
CAS No.: 88418-69-3
M. Wt: 197.25
Attention: For research use only. Not for human or veterinary use.
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Description

It is widely used in electron paramagnetic resonance (EPR) spectroscopy for the postsynthetic modification of nucleic acids, particularly RNA . This compound is notable for its stability and ability to provide valuable insights into the structure and dynamics of macromolecules.

Preparation Methods

4-Isocyanato-TEMPO can be synthesized from 4-amino-TEMPO through a straightforward reaction . The process involves the conversion of the amino group to an isocyanate group, typically using phosgene or its derivatives. Industrial production methods often employ non-phosgene routes due to the toxicity of phosgene. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate .

Chemical Reactions Analysis

4-Isocyanato-TEMPO undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form urea derivatives.

    Addition Reactions: It can add to nucleophiles such as alcohols and thiols.

    Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed are urea derivatives, carbamates, and polyurethanes .

Mechanism of Action

The mechanism of action of 4-Isocyanato-TEMPO involves its ability to form stable nitroxide radicals. These radicals interact with molecular targets through electron transfer processes, providing valuable information about the microenvironment and molecular interactions. The compound’s stability is due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms .

Comparison with Similar Compounds

4-Isocyanato-TEMPO is unique among nitroxide spin labels due to its isocyanate functional group, which allows for specific and stable labeling of nucleic acids. Similar compounds include:

Properties

IUPAC Name

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIRLWXVLZEWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N2O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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